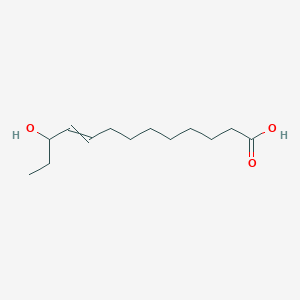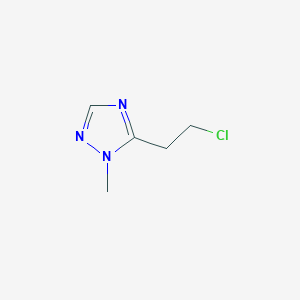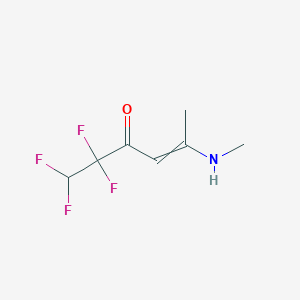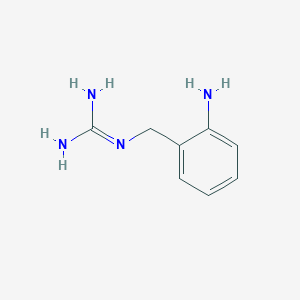
Phenol, 2,2'-(12,13-dithia-2,9,16,23-tetraazatetracosane-1,24-diyl)bis-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phenol, 2,2’-(12,13-dithia-2,9,16,23-tetraazatetracosane-1,24-diyl)bis- is a complex organic compound with the molecular formula C30H50N4O2S2 and a molecular weight of 562.885 . This compound is characterized by the presence of phenol groups and a long chain containing sulfur and nitrogen atoms, making it a unique and versatile molecule in various chemical applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 2,2’-(12,13-dithia-2,9,16,23-tetraazatetracosane-1,24-diyl)bis- typically involves multi-step organic reactions. One common method includes the reaction of phenol derivatives with a suitable diamine and a sulfur-containing reagent under controlled conditions. The reaction is often carried out in the presence of a catalyst and requires specific temperature and pressure settings to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for high yield and purity, with stringent quality control measures in place to ensure consistency and safety. The use of advanced analytical techniques, such as high-performance liquid chromatography (HPLC) and mass spectrometry, is common in monitoring the production process .
Analyse Des Réactions Chimiques
Types of Reactions
Phenol, 2,2’-(12,13-dithia-2,9,16,23-tetraazatetracosane-1,24-diyl)bis- undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert quinones back to phenols using reducing agents like sodium borohydride.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride.
Catalysts: Acid or base catalysts for substitution reactions.
Major Products
The major products formed from these reactions include quinones, substituted phenols, and various derivatives depending on the specific reagents and conditions used .
Applications De Recherche Scientifique
Phenol, 2,2’-(12,13-dithia-2,9,16,23-tetraazatetracosane-1,24-diyl)bis- has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of Phenol, 2,2’-(12,13-dithia-2,9,16,23-tetraazatetracosane-1,24-diyl)bis- involves its interaction with various molecular targets:
Molecular Targets: The phenol groups can interact with enzymes and proteins, potentially inhibiting their activity or altering their function.
Pathways Involved: The compound may exert its effects through oxidative stress pathways, modulating the levels of reactive oxygen species (ROS) and influencing cellular redox balance.
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenol, 2,2’-[1,2-ethanediylbis(nitrilomethylidyne)]bis-: Similar in structure but lacks the sulfur atoms present in Phenol, 2,2’-(12,13-dithia-2,9,16,23-tetraazatetracosane-1,24-diyl)bis-.
Bis(salicylaldehyde)ethylenediamine: Another related compound with a simpler structure and different functional groups.
Uniqueness
Phenol, 2,2’-(12,13-dithia-2,9,16,23-tetraazatetracosane-1,24-diyl)bis- is unique due to its long chain containing both sulfur and nitrogen atoms, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in specialized applications where other similar compounds may not be as effective .
Propriétés
Numéro CAS |
97125-00-3 |
|---|---|
Formule moléculaire |
C30H50N4O2S2 |
Poids moléculaire |
562.9 g/mol |
Nom IUPAC |
2-[[6-[2-[2-[6-[(2-hydroxyphenyl)methylamino]hexylamino]ethyldisulfanyl]ethylamino]hexylamino]methyl]phenol |
InChI |
InChI=1S/C30H50N4O2S2/c35-29-15-7-5-13-27(29)25-33-19-11-3-1-9-17-31-21-23-37-38-24-22-32-18-10-2-4-12-20-34-26-28-14-6-8-16-30(28)36/h5-8,13-16,31-36H,1-4,9-12,17-26H2 |
Clé InChI |
KCCRQRMNWRIRHD-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)CNCCCCCCNCCSSCCNCCCCCCNCC2=CC=CC=C2O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1-Oxaspiro[2.5]oct-4-ene](/img/structure/B14344065.png)
![1-Bromo-2-[2-(4-methoxyphenyl)ethenyl]benzene](/img/structure/B14344067.png)




![3-(4-{(E)-[4-(Dodecyloxy)phenyl]diazenyl}phenoxy)propan-1-ol](/img/structure/B14344095.png)
![Ethyl [(3,6-dioxocyclohexa-1,4-dien-1-yl)sulfanyl]acetate](/img/structure/B14344117.png)



